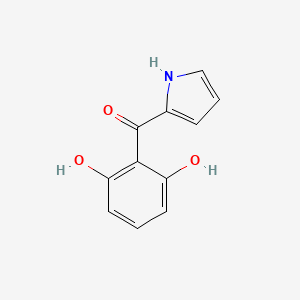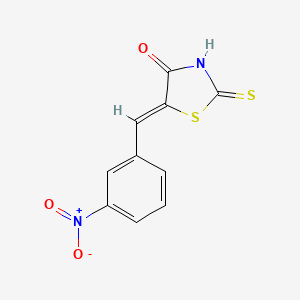
1-(2-Bromoethyl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-cyclohexylurea is an organic compound with a unique structure that combines a bromoethyl group and a cyclohexylurea moiety
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-Bromoethyl)-3-cyclohexylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethyl)-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexylurea involves its interaction with molecular targets through its bromoethyl and urea functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the urea moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-cyclohexylurea can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-Chloroethyl)-3-cyclohexylurea: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-3-cyclohexylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Properties
| 13908-86-6 | |
Molecular Formula |
C9H17BrN2O |
Molecular Weight |
249.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-cyclohexylurea |
InChI |
InChI=1S/C9H17BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) |
InChI Key |
NWTAMLVOXNRJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)




![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)

